REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[CH:11][C:12](=O)[NH:13][CH:14]=2)=[CH:5][CH:4]=1.P(Br)(Br)([Br:18])=O>O>[Br:18][C:12]1[CH:11]=[N:10][C:9]([C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)=[CH:14][N:13]=1
|
Name
|
|
Quantity
|
26.1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C=1N=CC(NC1)=O
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
STIRRING
|
Details
|
After 30 minutes stirring the mixture
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
is left
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
The filtrate is extracted with methylene chloride
|
Type
|
DISSOLUTION
|
Details
|
the precipitate is dissolved in methylene chloride
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
WASH
|
Details
|
The methylene chloride solution is washed with sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered over activated charcoal
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=NC=C(N=C1)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |